molecular formula C18H22ClN5O2S B2468358 Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 343375-63-3

Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2468358
CAS No.: 343375-63-3
M. Wt: 407.92
InChI Key: RDNOQIDGTUYQSY-UDWIEESQSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with a methyl ester group at position 5, a 4-(4-chlorophenyl)piperazino substituent at position 2, and a [(dimethylamino)methylene]amino group at position 3. The 4-chlorophenylpiperazine moiety enhances binding affinity to serotonin and dopamine receptors, while the dimethylamino group contributes to solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-22(2)12-20-16-15(17(25)26-3)27-18(21-16)24-10-8-23(9-11-24)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNOQIDGTUYQSY-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(SC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(SC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate, often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique structural features, including a piperazine moiety and a thiazole ring, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is C18H22ClN5O2SC_{18}H_{22}ClN_5O_2S. Its structure includes:

  • A thiazole ring which is implicated in various biological activities.
  • A piperazine moiety that enhances its interaction with biological targets.
  • A dimethylamino group that may influence its pharmacokinetics and efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, research indicates that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Studies : In vitro evaluations revealed that compounds with similar thiazole and piperazine structures showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one study reported an IC50 of 0.28 µg/mL for a closely related thiazole derivative against MCF-7 cells .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction, as evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways in treated cells. This suggests that the compound may trigger apoptotic pathways leading to cancer cell death .

Selectivity and Toxicity

The selectivity of these compounds for cancerous cells over normal cells is a critical aspect of their therapeutic potential. For instance, compounds derived from similar frameworks demonstrated higher selectivity indices, indicating lower toxicity to normal mammalian cells compared to cancer cells .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis Induction
4iHepG22.32Cell Cycle Arrest
4fMCF-75.36Apoptosis Induction
4aHepG210.10Apoptosis Induction

Case Studies

Several case studies have been documented regarding the biological activity of thiazole derivatives:

  • In Vivo Studies : A study involving the administration of a related thiazole compound in tumor-bearing mice demonstrated significant tumor growth inhibition, supporting the in vitro findings regarding its anticancer efficacy .
  • Pharmacokinetics : Research into the pharmacokinetic properties of these compounds revealed favorable absorption and distribution characteristics, which are vital for their potential therapeutic application .
  • Comparative Analysis : Comparative studies with established anticancer agents such as 5-Fluorouracil showed that certain thiazole derivatives could match or exceed the efficacy of conventional treatments while maintaining a favorable safety profile .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit notable antimicrobial properties. For instance, derivatives similar to Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate have been shown to possess antibacterial and antitubercular activities. In one study, related compounds demonstrated significant efficacy against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, its structural analogs were tested by the National Cancer Institute (NCI), revealing promising results in terms of cell growth inhibition across multiple cancer types . The presence of the thiazole ring is often linked to enhanced antitumor activity due to its ability to interact with biological targets involved in cancer progression.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity. The most potent derivative showed a significant reduction in bacterial viability when tested against strains resistant to conventional antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation, a derivative was subjected to NCI's Developmental Therapeutics Program. It was found to have an average growth inhibition rate of approximately 12.53% against tested human tumor cells . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Features Biological Activity References
Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate 4-Chlorophenylpiperazine, dimethylaminoimine, thiazole-methyl ester Antimicrobial, receptor modulation (predicted)
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Benzylpiperazine, amino group, thiazole-methyl ester Antimicrobial, anticancer
Methyl 4-amino-2-(4-phenylpiperazino)-1,3-thiazole-5-carboxylate Phenylpiperazine, amino group, thiazole-methyl ester Variable activity (receptor-dependent)
Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate 2-Chlorophenyl, methyl-thiazole, ethyl ester Moderate antimicrobial
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Bromophenylpiperazine, triazole-thione, chlorophenyl Enzyme inhibition (hypothetical)

Key Findings :

Piperazine Substitutions: The 4-chlorophenylpiperazine group in the target compound likely enhances receptor binding compared to benzyl- or phenylpiperazine analogs due to the electron-withdrawing chlorine atom, which stabilizes π-π interactions with aromatic residues in binding pockets . Benzylpiperazine derivatives (e.g., ) exhibit stronger antimicrobial activity, but the target compound’s dimethylaminoimine group may improve metabolic stability over simple amino substituents .

Thiazole Modifications: Methyl esters (as in the target compound) generally offer better bioavailability compared to ethyl esters (e.g., ) due to faster hydrolysis to active carboxylic acids . The [(dimethylamino)methylene]amino group at position 4 is unique and may act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets compared to simpler amino or methyl groups .

Chlorophenyl Positioning :

  • The 4-chlorophenyl group in the target compound is predicted to have higher receptor affinity than 2-chlorophenyl analogs (e.g., ), as para-substitution aligns better with hydrophobic binding pockets .

Multi-Target Potential: Unlike simpler thiazoles (e.g., 4-methylthiazole in ), the target compound’s hybrid structure (piperazine + thiazole + dimethylaminoimine) suggests dual activity in both antimicrobial and neurological pathways, similar to piperazine-containing drugs like aripiprazole .

Research Implications and Uniqueness

The compound’s uniqueness lies in its synergistic substituents :

  • The 4-chlorophenylpiperazine moiety targets neurotransmitter receptors (e.g., 5-HT₁A, D₂), while the dimethylaminoimine group enhances solubility and membrane permeability .
  • Compared to ’s {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone, the target compound lacks a methoxybenzyl group but gains a methyl ester, which may reduce off-target interactions .

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